Chemical structure and properties of 6,7-Dihydroquinoline-5,8-dione
Chemical structure and properties of 6,7-Dihydroquinoline-5,8-dione
An In-Depth Technical Guide to 6,7-Dihydroquinoline-5,8-dione: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 6,7-Dihydroquinoline-5,8-dione, a heterocyclic compound belonging to the quinone family. While specific data on this exact molecule is limited, this document synthesizes information on the broader, and extensively studied, class of quinoline-5,8-diones to provide a foundational understanding of its properties, synthesis, and significant biological potential. Quinoline-5,8-diones are recognized as a "privileged scaffold" in medicinal chemistry, serving as the core structure for compounds with potent antiproliferative, antimalarial, antiviral, antibacterial, and antifungal activities.[1][2] This guide details the chemical identity, physicochemical properties, and key synthetic routes to the quinoline-5,8-dione core. Furthermore, it delves into the spectroscopic methods used for characterization, the compound's chemical reactivity, and its role as a crucial intermediate in the development of novel therapeutic agents. A detailed experimental protocol for the synthesis of a related derivative is provided to illustrate practical applications for researchers in pharmacology and drug discovery.
Core Chemical Identity
The foundational step in understanding any molecule is to establish its precise chemical identity. 6,7-Dihydroquinoline-5,8-dione is a bicyclic organic compound featuring a quinoline core fused with a dione functional group.
Nomenclature and Identifiers
Precise identification is critical for database searches, procurement, and regulatory documentation. The key identifiers for this compound are summarized below.[3]
| Identifier | Value |
| IUPAC Name | 6,7-dihydroquinoline-5,8-dione |
| Molecular Formula | C₉H₇NO₂ |
| CAS Number | 1522380-62-6 |
| Synonyms | 5,6,7,8-tetrahydroquinoline-5,8-dione |
| InChI | InChI=1S/C9H7NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-2,5H,3-4H2 |
| InChIKey | YPXMPFYJRKXHQC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)C2=C(C1=O)C=CC=N2 |
Chemical Structure
The structure consists of a dihydropyridine ring fused to a cyclohexanedione ring. This arrangement confers a unique electronic and steric profile that is fundamental to its reactivity and biological activity.
Figure 1: 2D Structure of 6,7-Dihydroquinoline-5,8-dione.
Physicochemical Properties
The physicochemical properties of a compound govern its solubility, membrane permeability, and metabolic stability, which are critical parameters in drug development. The following data has been computationally predicted.
[3]| Property | Value | Source | | :--- | :--- | :--- | | Molecular Weight | 161.16 g/mol | PubChem | | XLogP3 | 0.4 | PubChem | | Hydrogen Bond Donor Count | 0 | PubChem | | Hydrogen Bond Acceptor Count | 3 | PubChem | | Rotatable Bond Count | 0 | PubChem | | Exact Mass | 161.047678466 Da | PubChem | | Topological Polar Surface Area | 47 Ų | PubChem | | Heavy Atom Count | 12 | PubChem |
Synthesis and Chemical Reactivity
The synthesis of the quinoline-5,8-dione scaffold is a well-documented area of heterocyclic chemistry. These methods provide a versatile platform for creating a library of derivatives for structure-activity relationship (SAR) studies.
Synthetic Pathways
One of the most established methods for constructing the core quinoline ring is the Skraup synthesis . T[4][5]his reaction involves the condensation of an aniline derivative with glycerol, typically in the presence of an acid catalyst (like sulfuric acid) and an oxidizing agent (like nitrobenzene). F[4]or quinoline-5,8-diones, a common strategy involves using a dimethoxyaniline precursor. The resulting dimethoxyquinoline can then be demethylated and oxidized to yield the final dione structure.
[5]This multi-step process can sometimes be streamlined into a "one-pot" reaction to improve overall yield and reduce purification steps.
Figure 3: Conceptual mechanism of action for NQO1-activated Quinoline-5,8-diones.
Experimental Protocol: Synthesis of a Quinoline-5,8-dione Derivative
To provide a practical context, this section details a representative protocol for the chemical modification of a quinoline-5,8-dione scaffold. The following procedure is adapted from the synthesis of 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde from its 2-methyl precursor. T[6]his oxidation reaction demonstrates a key transformation in the functionalization of this scaffold.
Objective: To oxidize the C2-methyl group of a quinoline-5,8-dione to a C2-formyl (carbaldehyde) group.
Materials:
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6,7-dichloro-2-methyl-5,8-quinolinedione (1.0 eq)
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Selenium dioxide (SeO₂) (4.0 eq)
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Dioxane
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Water
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Silica gel for column chromatography
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Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
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Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve selenium dioxide (4.0 eq) in dioxane (approx. 115 mL per 1 g of starting material) and water (approx. 1.6 mL per 1 g of starting material).
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Rationale: Selenium dioxide is a specific oxidizing agent used for the allylic oxidation of methyl groups adjacent to an aromatic system. The small amount of water is necessary to facilitate the reaction mechanism.
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Reaction Setup: Heat the selenium dioxide solution to 60 °C with stirring. In a separate beaker, dissolve the 6,7-dichloro-2-methyl-5,8-quinolinedione (1.0 eq) in a minimal amount of warm dioxane.
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Addition of Substrate: Add the dissolved quinolinedione solution to the heated selenium dioxide mixture.
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Reflux: Increase the temperature and maintain the reaction mixture at reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
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Work-up: After 6 hours, cool the reaction mixture to room temperature. Concentrate the mixture using a rotary evaporator to remove the bulk of the solvent.
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Purification: Purify the resulting crude product by column chromatography on silica gel. The appropriate eluent system must be determined by TLC analysis.
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Rationale: Column chromatography is a standard and effective method for separating the desired product from unreacted starting material, byproducts, and the selenium-containing residue.
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Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under vacuum. Characterize the final product (6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde) using NMR, IR, and MS to confirm its structure and purity.
Conclusion and Future Directions
6,7-Dihydroquinoline-5,8-dione represents a foundational structure within the medicinally significant class of quinolinequinones. While it primarily serves as a synthetic intermediate, its core scaffold is responsible for a wide array of potent biological activities. The established synthetic routes and the predictable reactivity of the dione ring provide a robust platform for the rational design of novel derivatives. Future research should focus on synthesizing and screening new libraries of C6- and C7-substituted analogs to explore new therapeutic areas and to optimize potency and selectivity for established targets like the NQO1 enzyme. The continued exploration of this scaffold holds significant promise for the development of next-generation therapeutics for cancer and infectious diseases.
References
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Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed. Available at: [Link]
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6,7-Dihydroquinoline-5,8-dione | C9H7NO2 | CID 118993400. PubChem. Available at: [Link]
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Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Bentham Science Publishers. Available at: [Link]
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Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione | Request PDF. ResearchGate. Available at: [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PubMed. Available at: [Link]
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Spectroscopic and Computational Study of Hydrate vs. Hemiacetal Equilibria in 6,7- Epoxy-6,7-Dihydroquinoline-5,8-Dione 6,7-Epok. DergiPark. Available at: [Link]
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5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. MDPI. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]
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NEW EFFICIENT SYNTHESES OF 6,7-DIBROMOQUINOLINE- 5,8-DIONES. Semantic Scholar. Available at: [Link]
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Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
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